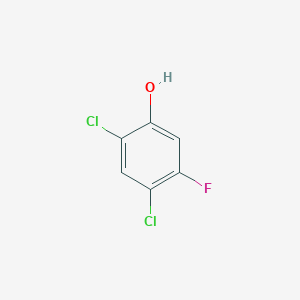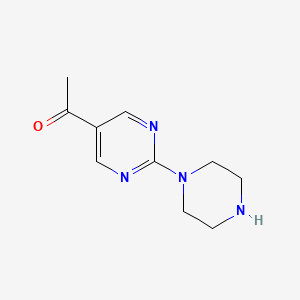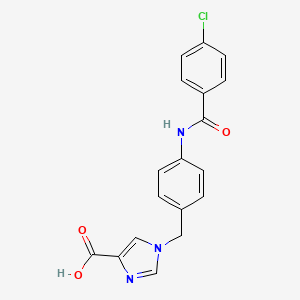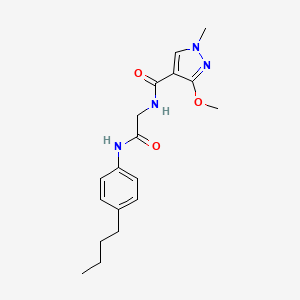
2,4-Dichloro-5-fluoro-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-5-fluoro-phenol is a chlorinated derivative of phenol . It is a white solid that is mildly acidic . The molecular formula is Cl2C6H3OH . It is produced on a large scale as a precursor to the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) .
Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The molecular weight is 163.001 .Physical And Chemical Properties Analysis
This compound is a white solid with a medicinal odor . It has a melting point of 45°C . It is insoluble in water . The molecular weight is 163.001 .Applications De Recherche Scientifique
Antibacterial Properties and Molecular Docking
2,4-Dichloro-5-fluoro-phenol (2C5FP) exhibits significant antibacterial activity against various bacteria such as E. coli, S. aureus, P. aeruginosa, and S. aureus. Molecular docking studies with proteins like Staphylococcus aureus Tyrosyl-tRNA synthetase and human dihydroorotate dehydrogenase support its antibacterial efficacy, demonstrating strong interaction with the DHODH inhibitor (Vidhya, Austine, & Arivazhagan, 2020).
Environmental Fate and Sequestration
A study used nuclear magnetic resonance (NMR) to track the fate of halogenated phenols in plants, identifying metabolites of 4-chloro-2-fluorophenol in plant extracts. This research provides insights into the accumulation and transformation of contaminants like this compound in aquatic plant systems (Tront & Saunders, 2007).
Catalytic Applications
Research into Cu(ii) complexes, including those derived from analogs of this compound, has shown these complexes to be effective catalysts for the oxidation of organic compounds like cyclohexane and toluene. These findings suggest potential applications in industrial and environmental catalysis (Roy & Manassero, 2010).
Fluorescent Ion Sensing
Studies have developed fluoroionophores based on diamine-salicylaldehyde derivatives, showing specific metal chelation and potential use in metal ion sensing and cellular staining applications (Hong, Lin, Hsieh, & Chang, 2012).
Adsorption and Removal from Aqueous Solutions
Activated carbon fibers (ACFs) have been tested for their efficiency in adsorbing various substituted phenols, including this compound, from aqueous solutions. The study's findings are relevant to water treatment and environmental remediation processes (Liu, Zheng, Wang, Jiang, & Li, 2010).
Anaerobic Transformation in Sediments
Research using isomeric fluorophenols as analogs revealed insights into the anaerobic transformation of phenol to benzoate in freshwater sediments. The study aids in understanding the environmental fate of halogenated phenols in natural systems (Genthner, Townsend, & Chapman, 1989).
Safety and Hazards
Propriétés
IUPAC Name |
2,4-dichloro-5-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKARHTOOOHCDMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,2-diphenylacetamide](/img/structure/B2868795.png)

![2-[1-(2-Methylbutyl)benzimidazol-2-yl]ethan-1-ol](/img/structure/B2868799.png)



![Tert-butyl 4-chloro-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B2868808.png)

![1-(2,5-dimethoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2868811.png)

![(E)-methyl 4-(1-(6-fluorobenzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbonyl)benzoate](/img/structure/B2868814.png)
